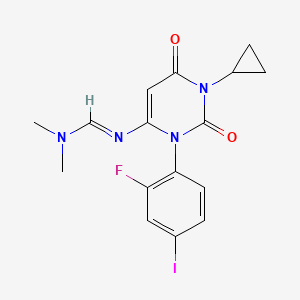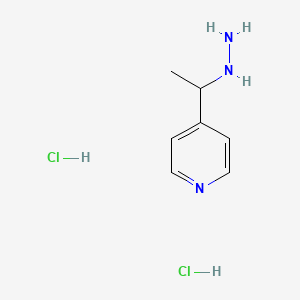
4-(1-Hydrazinoethyl)pyridine dihydrochloride
説明
4-(1-Hydrazinoethyl)pyridine dihydrochloride is a chemical compound with the molecular formula C7H13Cl2N3 and a molecular weight of 210.1 g/mol . It is not intended for human or veterinary use and is used only for research purposes.
Molecular Structure Analysis
The InChI code for 4-(1-Hydrazinoethyl)pyridine dihydrochloride is 1S/C7H11N3.2ClH/c1-6(10-8)7-2-4-9-5-3-7;;/h2-6,10H,8H2,1H3;2*1H . This indicates that the compound consists of a pyridine ring with a hydrazinoethyl group attached to it, along with two chloride ions.Physical And Chemical Properties Analysis
4-(1-Hydrazinoethyl)pyridine dihydrochloride is a powder at room temperature .科学的研究の応用
Synthesis of 1,4-Dihydropyridines (1,4-DHPs)
4-(1-Hydrazinylethyl)pyridine dihydrochloride: is a valuable precursor in the synthesis of 1,4-Dihydropyridines (1,4-DHPs) , which are crucial in medicinal chemistry due to their presence in various biologically active compounds. The compound serves as a versatile building block in multicomponent cascade cyclizations, enabling the construction of functionalized 1,4-DHPs. This process is significant for developing pharmaceuticals, agrochemicals, and functional materials .
Pharmaceutical Research
In pharmaceutical research, 4-(1-Hydrazinylethyl)pyridine dihydrochloride is used to create a range of bioactive molecules. Its hydrazine moiety is particularly useful for constructing hydrazone linkages, which are commonly found in drug molecules with analgesic, anti-inflammatory, and antipyretic properties .
Material Science
This compound plays a role in material science, particularly in the development of new materials with specific electronic or photonic properties. The pyridine ring can be incorporated into polymers or small molecules that form part of organic light-emitting diodes (OLEDs) or other electronic devices .
Chemical Synthesis
4-(1-Hydrazinylethyl)pyridine dihydrochloride: is used in chemical synthesis as a reagent for introducing the hydrazinoethyl group into other chemical structures. This is particularly useful in the synthesis of complex organic molecules, including natural products and potential drug candidates .
Chromatography
In chromatographic applications, the compound can be used to modify silica surfaces, thereby altering the polarity and interaction characteristics of the chromatographic medium. This allows for the tailored separation of compounds based on their affinity to the modified surface .
Analytical Chemistry
In analytical chemistry, 4-(1-Hydrazinylethyl)pyridine dihydrochloride can be employed as a derivatization agent for the detection of carbonyl compounds, aldehydes, and ketones. The hydrazine group reacts with these compounds to form hydrazones, which can be easily detected and quantified using various analytical techniques .
Safety and Hazards
The compound is associated with several hazard statements, including H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), using only outdoors or in a well-ventilated area (P271), wearing protective gloves/protective clothing/eye protection/face protection (P280), and others .
特性
IUPAC Name |
1-pyridin-4-ylethylhydrazine;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11N3.2ClH/c1-6(10-8)7-2-4-9-5-3-7;;/h2-6,10H,8H2,1H3;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IXFWAIOPBXOMPJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=NC=C1)NN.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13Cl2N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(1-Hydrazinylethyl)pyridine dihydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![6,8-Dichloro-N-(pyridin-4-yl)imidazo[1,2-b]pyridazine-3-carboxamide](/img/structure/B1457293.png)
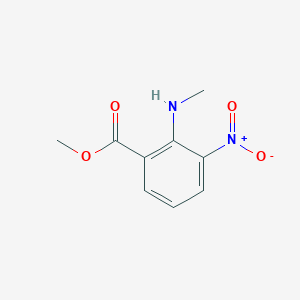
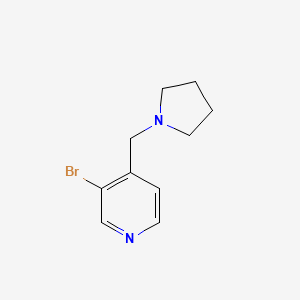

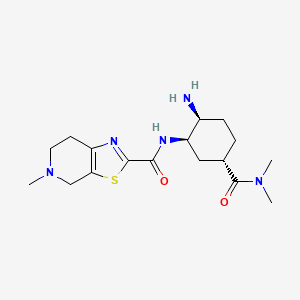

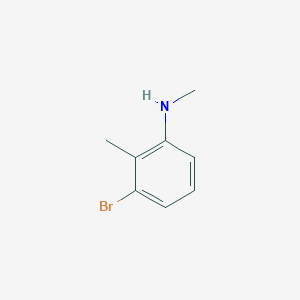
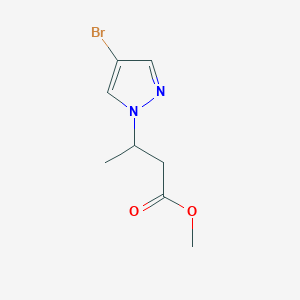

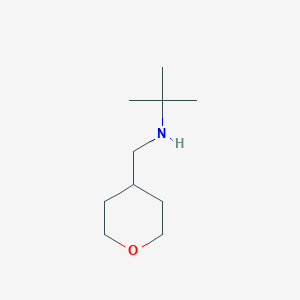
![5-Acetyl-4-chloro-7H-pyrrolo[2,3-D]pyrimidine](/img/structure/B1457312.png)
